disodium;iron(4+);nitroxyl anion;pentacyanide

Catalog No.
S15764821
CAS No.
M.F
C5FeN6Na2O
M. Wt
261.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium;iron(4+);nitroxyl anion;pentacyanide

Product Name

disodium;iron(4+);nitroxyl anion;pentacyanide

IUPAC Name

disodium;iron(4+);nitroxyl anion;pentacyanide

Molecular Formula

C5FeN6Na2O

Molecular Weight

261.92 g/mol

InChI

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1

InChI Key

PECOKVKJVPMJBN-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]

Disodium;iron(4+);nitroxyl anion;pentacyanide, commonly known as sodium nitroprusside, is a coordination complex with the molecular formula Na2[Fe CN 5NO]\text{Na}_2[\text{Fe CN }_5\text{NO}]. This compound consists of an iron center coordinated to five cyanide ligands and a nitrosyl group, which contributes to its unique properties. Sodium nitroprusside appears as a red crystalline solid and is highly soluble in water. It is primarily recognized for its potent vasodilatory effects, making it valuable in medical applications, particularly for managing hypertensive crises and inducing controlled hypotension during surgical procedures.

That are pivotal in both laboratory and clinical settings:

  • Oxidation and Reduction: It can be oxidized to form iron(III) complexes or reduced to generate different iron complexes. For example, in the presence of strong oxidizing agents like potassium permanganate, sodium nitroprusside can yield iron(III) products.
  • Substitution Reactions: The cyanide ligands can be substituted with other ligands such as phosphines or amines under specific conditions, leading to the formation of new coordination compounds .
  • Reactions with Amines: Sodium nitroprusside reacts with primary amines, producing colored complexes that are useful in qualitative analysis.

Sodium nitroprusside acts primarily as a nitric oxide donor. Upon administration, it releases nitric oxide, which activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This process results in the relaxation of vascular smooth muscle cells, causing vasodilation and a subsequent reduction in blood pressure. Its rapid onset of action typically occurs within minutes of administration, making it effective for acute management of hypertensive emergencies.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been shown to affect vascular tone and regulate blood pressure through its action on smooth muscle cells.

The synthesis of sodium nitroprusside can be achieved through several methods:

  • Aqueous Reaction: A common method involves reacting sodium cyanide with iron(III) chloride and sodium nitrite in an aqueous solution:
    NaNO2+FeCl3+5NaCNNa2[Fe CN 5NO]+3NaCl\text{NaNO}_2+\text{FeCl}_3+5\text{NaCN}\rightarrow \text{Na}_2[\text{Fe CN }_5\text{NO}]+3\text{NaCl}
    This reaction produces sodium nitroprusside along with sodium chloride as a byproduct.
  • Industrial Production: In industrial settings, sodium nitroprusside is synthesized by dissolving sodium nitrite and sodium cyanide in water, followed by the addition of iron(III) chloride. The solution is filtered and crystallized to obtain pure sodium nitroprusside .

Sodium nitroprusside has several applications across different fields:

  • Medical Use: It is primarily used as a vasodilator for the rapid reduction of blood pressure in hypertensive emergencies. Additionally, it is employed during surgeries to induce controlled hypotension.
  • Analytical Chemistry: Sodium nitroprusside serves as a reagent in various

Sodium nitroprusside's interactions with biological systems have been extensively studied:

  • Enzyme Interactions: It interacts significantly with guanylate cyclase, leading to increased cGMP levels, which play a crucial role in vascular relaxation.
  • Cellular Metabolism: The compound influences cellular metabolism by modulating pathways associated with nitric oxide signaling. Its effects vary based on dosage and administration route.

Sodium nitroprusside is unique due to its rapid action as a nitric oxide donor and its specific coordination chemistry. Here are some similar compounds for comparison:

Compound NameStructure/PropertiesUnique Features
Sodium NitriteNaNO2\text{NaNO}_2Acts primarily as a vasodilator but has different mechanisms compared to sodium nitroprusside.
ClevidipineCalcium channel blockerUsed for blood pressure management but operates through calcium modulation rather than nitric oxide release.
Potassium NitroprussideSimilar structure but different cationLess commonly used; mainly serves similar roles but may have different pharmacokinetics.

Sodium nitroprusside stands out due to its ability to provide rapid vasodilation through nitric oxide release, making it particularly effective in acute medical situations.

Hydrogen Bond Acceptor Count

12

Exact Mass

261.927833 g/mol

Monoisotopic Mass

261.927833 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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